Dppp
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Overview
Description
1,3-Bis(diphenylphosphino)propane, commonly referred to as 1,3-bis(diphenylphosphino)propane, is an organophosphorus compound with the chemical formula C27H26P2. This compound is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Preparation Methods
1,3-Bis(diphenylphosphino)propane can be synthesized through several methods:
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Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2\text{)}_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 2 \text{LiCl} ] This method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane to produce 1,3-bis(diphenylphosphino)propane and lithium chloride as a byproduct .
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Metal-Halogen Exchange and Metathesis: : [ \text{Br(CH}_2\text{)}_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 4 \text{LiCl} ] This method involves a series of reactions starting with the metal-halogen exchange followed by metathesis to produce 1,3-bis(diphenylphosphino)propane .
Chemical Reactions Analysis
1,3-Bis(diphenylphosphino)propane undergoes various types of chemical reactions, primarily due to its role as a ligand in coordination chemistry:
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Coordination Chemistry
Formation of Chelate Rings: The diphosphine serves as a bidentate ligand forming six-membered C3P2M chelate rings with a natural bite angle of 91°.
Complex Formation: For example, the complex dichloro(1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel(II) chloride hexahydrate.
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Catalysis
Kumada Coupling Reaction: The nickel complex serves as a catalyst for the Kumada coupling reaction.
Palladium-Catalyzed Reactions: 1,3-Bis(diphenylphosphino)propane is used as a ligand for palladium(II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones.
Scientific Research Applications
1,3-Bis(diphenylphosphino)propane has a wide range of scientific research applications:
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Chemistry
Transition Metal-Catalyzed Cross-Coupling Reactions: It is used in reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions.
Development of Biologically Active Metal Coordination Complexes: Due to its ability to coordinate well with metals via monodentate or bidentate manner.
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Nanotechnology
Nanoclusterzyme Dual Colorimetric Sensings: It is used in creating nanoclusterzymes, demonstrating applications in dual colorimetric sensings.
Assembly of Icosahedral Units:
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Organometallic Chemistry
Synthesis and Stability of Gold Clusters: It is used in the synthesis and evaluation of the stability of mixed-diphosphine ligated gold clusters.
Size-Conversion in Gold Phosphine Clusters: It facilitates size-conversion from Au6P8 to Au8P8Cl2, presenting new insights into cluster chemistry and its implications for catalytic and electronic applications.
Mechanism of Action
The mechanism of action of 1,3-bis(diphenylphosphino)propane primarily involves its role as a ligand in coordination chemistry. It forms chelate rings with transition metals, stabilizing the metal center and facilitating various catalytic reactions. The molecular targets include transition metals such as nickel and palladium, and the pathways involved include the formation of metal-ligand complexes that participate in cross-coupling reactions .
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane can be compared with other similar diphosphine ligands:
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1,2-Bis(diphenylphosphino)ethane (dppe)
Structure: dppe has a shorter carbon chain between the phosphine groups compared to 1,3-bis(diphenylphosphino)propane.
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1,4-Bis(diphenylphosphino)butane (dppb)
Structure: dppb has a longer carbon chain between the phosphine groups compared to 1,3-bis(diphenylphosphino)propane.
Applications: dppb is used in similar applications, but the longer chain length affects the flexibility and coordination properties of the ligand.
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Ethylenebis(diphenylphosphine) (dppp)
Structure: Ethylenebis(diphenylphosphine) has a similar structure but with an ethylene bridge instead of a propylene bridge.
Properties
CAS No. |
110954-36-4 |
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Molecular Formula |
C28H19P |
Molecular Weight |
0 |
Origin of Product |
United States |
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